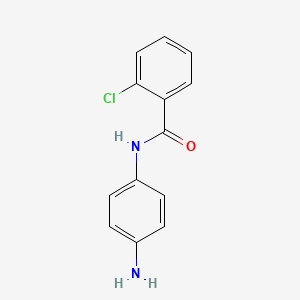

N-(4-aminophenyl)-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

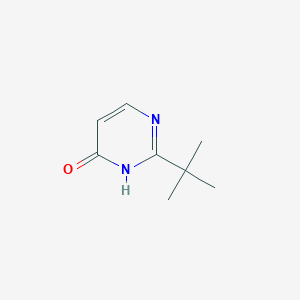

N-(4-aminophenyl)-2-chlorobenzamide is a chemical compound. It is similar to N-(4-aminophenyl)-4-methylbenzenesulfonamide, which is a sulfonamide derivative . The molecular formula of N-(4-aminophenyl)-2-chlorobenzamide is C13H12N2O .

Synthesis Analysis

The synthesis of N-(4-aminophenyl)-2-chlorobenzamide involves several steps. One method involves the reaction of SOCl2 under reflux conditions for 2-3 hours, followed by the reaction with p-nitroaniline in dry DCM at room temperature for 24 hours. The resulting compound is then reduced using H2 and Pd/C in ethanol for 30 minutes .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile (AP-PhCN), has been studied using Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

The chemical reactions involving N-(4-aminophenyl)-2-chlorobenzamide are complex and involve multiple steps. For example, the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions involves both one-pot (OP) and post-synthetic modification (PSM) methods .Aplicaciones Científicas De Investigación

- Tetra (4-aminophenyl) porphyrin (TAP) , a derivative of 4-Aminobenzoyl chloride, has been studied in the context of reduced graphene oxide (rGO)-based FETs . Researchers have explored how TAP influences rGO’s electronic properties and carrier mobility . The p-type doping effect observed in TAP-rGO systems enhances the transistor’s performance, making it suitable for ultrasensitive biochemical and clinical assays.

- Tris (4-aminophenyl)amine , another compound related to 4-Aminobenzoyl chloride, exhibits remarkably high nonlinear optical properties . Its symmetric structure makes it an attractive probe for fluorescence-based applications .

- 4-Aminophenyl ether (not directly derived from 4-Aminobenzoyl chloride but related) finds applications in cell analysis methods and cell and gene therapy solutions . Researchers use it to study cellular processes and develop therapeutic strategies .

Electrochemistry and Field Effect Transistors (FETs)

Nonlinear Optical Properties

Cell Analysis and Gene Therapy

Mecanismo De Acción

Target of Action

N-(4-aminophenyl)-2-chlorobenzamide is a complex organic compound. Similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

Related compounds have been shown to disrupt microbial cell membranes and interfere with intracellular processes . This suggests that N-(4-aminophenyl)-2-chlorobenzamide may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Based on its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as DNA replication, protein synthesis, or cell wall synthesis, leading to cell death.

Result of Action

Based on the potential antimicrobial activity of related compounds , it may lead to the disruption of microbial cell membranes, inhibition of essential intracellular processes, and ultimately, cell death.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTPGONCZMIVID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-2-chlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)

![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)

![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)

![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)

![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)